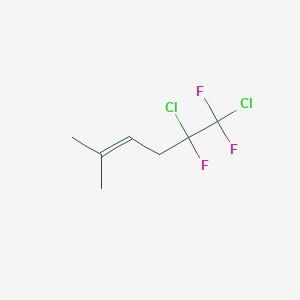
5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a hexene backbone. This compound is notable for its unique structural features, which include multiple halogen substitutions and a double bond, making it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene typically involves halogenation reactions where chlorine and fluorine atoms are introduced to the hexene backbone. One common method involves the use of halogenating agents such as chlorine gas and fluorine gas under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted hexenes with various functional groups.
Applications De Recherche Scientifique
5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to engage in halogen bonding with various substrates, influencing their chemical reactivity and stability. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques to elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dichloro-5,6-difluoro-2-methylhex-2-ene
- 5,6-Dichloro-5,6,6-trifluoro-2-methylpent-2-ene
- 5,6-Dichloro-5,6,6-trifluoro-2-ethylhex-2-ene
Uniqueness
5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties such as increased reactivity and stability. The presence of a double bond further enhances its versatility in chemical reactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89965-99-1 |
|---|---|
Formule moléculaire |
C7H9Cl2F3 |
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
5,6-dichloro-5,6,6-trifluoro-2-methylhex-2-ene |
InChI |
InChI=1S/C7H9Cl2F3/c1-5(2)3-4-6(8,10)7(9,11)12/h3H,4H2,1-2H3 |
Clé InChI |
BUEWBVUCSQFLLW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C(F)(F)Cl)(F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















